
(R)-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a tert-butyl group and a phenoxy group that is further substituted with bromine, chlorine, and fluorine atoms. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the piperidine ring.
Tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the phenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate: shares similarities with other halogenated phenoxy piperidine derivatives, such as:
Uniqueness
The uniqueness of ®-Tert-butyl 3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate lies in its specific halogenation pattern and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H20BrClFNO3 |
|---|---|
分子量 |
408.7 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(5-bromo-2-chloro-4-fluorophenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrClFNO3/c1-16(2,3)23-15(21)20-6-4-5-10(9-20)22-14-7-11(17)13(19)8-12(14)18/h7-8,10H,4-6,9H2,1-3H3/t10-/m1/s1 |
InChIキー |
RFDQIWZJWZFCLT-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CC(=C(C=C2Cl)F)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=C(C=C2Cl)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


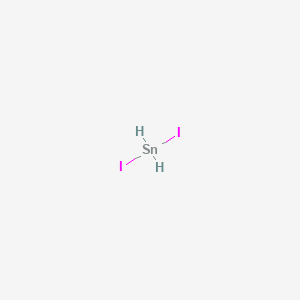
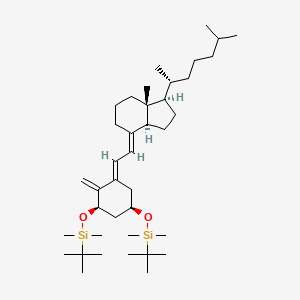
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
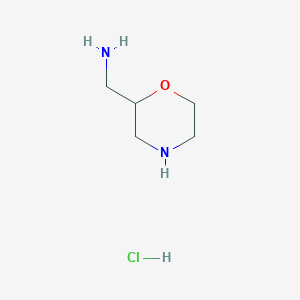

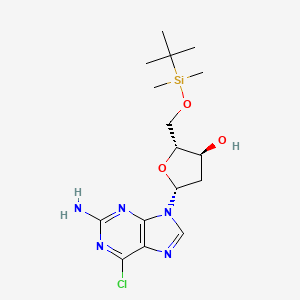
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
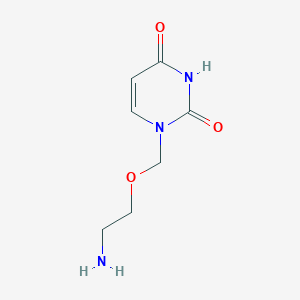
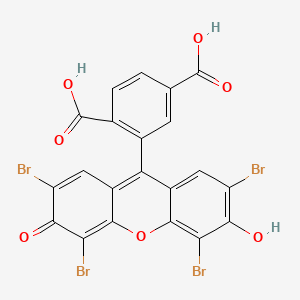
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
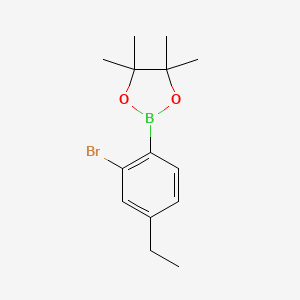
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
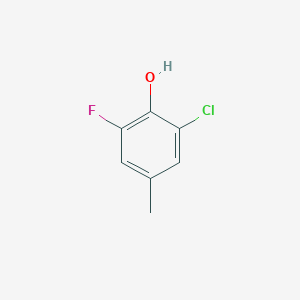
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
